Bienvenue dans la boutique en ligne BenchChem!

fusarisetin A

Cancer Metastasis Cell Migration Assay Tetramic Acid SAR

Fusarisetin A is a pentacyclic acyl tetramic acid fungal secondary metabolite isolated from Fusarium sp. FN080326, possessing an unprecedented 6,6,5,5,5-fused ring system bearing ten stereogenic centers.

Molecular Formula C22H31NO5
Molecular Weight 389.5 g/mol
Cat. No. B561885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefusarisetin A
Synonyms(+)-Fusarisetin A
Molecular FormulaC22H31NO5
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C
InChIInChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m1/s1
InChIKeyIIZSEOKGOHTBLK-KDLRZXEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan to tan solid

Fusarisetin A for Anti-Metastasis Research: A Defined Pentacyclic Acinar Morphogenesis Inhibitor from Fusarium sp.


Fusarisetin A is a pentacyclic acyl tetramic acid fungal secondary metabolite isolated from Fusarium sp. FN080326, possessing an unprecedented 6,6,5,5,5-fused ring system bearing ten stereogenic centers [1]. It was identified through a three-dimensional matrigel-induced acinar morphogenesis screening assay and is recognized as the first inhibitor of acinar morphogenesis reported in the scientific literature . Unlike conventional cytotoxic anticancer agents, fusarisetin A inhibits cancer cell migration, invasion, and acinar morphogenesis without apparent cytotoxicity, positioning it as a mechanistically distinct probe for metastasis biology [2].

Why Tetramic Acid Congeners Cannot Substitute for Fusarisetin A in Anti-Migration Studies


Fusarisetin A belongs to the acyl tetramic acid family alongside equisetin and cryptocin, yet these biogenetically related congeners fail to recapitulate its biological profile. Equisetin, which shares the trans-decalin and tetramic acid core, is completely inactive in cell migration scratch-wound assays at concentrations where fusarisetin A shows robust inhibition [1]. Cryptocin, another closely related tetramic acid, exhibits a distinct migration inhibition profile that does not match fusarisetin A's potency and multi-parametric activity across acinar morphogenesis, migration, and invasion [2]. Even the enantiomer (−)-fusarisetin A is inactive, establishing stringent stereochemical requirements for the anti-migration phenotype [1]. These data demonstrate that neither the tetramic acid scaffold nor the decalin substructure alone confer anti-migration activity; the fully assembled, stereochemically defined pentacyclic architecture of (+)-fusarisetin A is essential.

Quantitative Differentiation Evidence for Fusarisetin A Against Its Closest Analogs


Migration Inhibition Potency: Fusarisetin A (IC50 7.7 μM) vs. Equisetin (Inactive) in MDA-MB-231 Cells

In a direct head-to-head comparison within the same study, (+)-fusarisetin A inhibited MDA-MB-231 breast cancer cell migration with an IC50 of 7.7 μM in a Transwell Boyden chamber assay, while equisetin—the biogenetically related precursor that shares the trans-decalin and tetramic acid core—showed no detectable activity at any concentration tested in the scratch-wound assay [1]. This establishes that the additional CDE ring system and C5 oxidation of fusarisetin A are indispensable for anti-migration activity, and equisetin cannot serve as a functional substitute [2].

Cancer Metastasis Cell Migration Assay Tetramic Acid SAR

Enantioselectivity of Anti-Migration Activity: (+)-Fusarisetin A Active vs. (−)-Fusarisetin A Inactive

The Theodorakis group demonstrated that (+)-fusarisetin A (the natural enantiomer) potently inhibits cell migration in both scratch-wound and Transwell assays, while its synthetic enantiomer (−)-fusarisetin A (ent-1) is completely inactive under identical conditions [1]. This enantioselectivity was confirmed in the structure-function study, which reported an IC50 of 7.7 μM for (+)-1 in the Transwell assay, with (−)-1 showing no significant activity [2].

Stereochemistry-Activity Relationship Cancer Cell Migration Natural Product Chirality

Differential Potency Across Metastatic Processes: Migration (7.7 μM), Invasion (26 μM), and Acinar Morphogenesis (77 μM)

Fusarisetin A displays quantitatively distinct potencies across three separate metastatic processes in MDA-MB-231 cells: cell migration (IC50 = 7.7 μM), cell invasion (IC50 = 26 μM), and acinar morphogenesis (IC50 = 77 μM) [1]. This approximately 3.4-fold and 10-fold differential between migration and the other two processes was originally reported in the isolation paper and subsequently confirmed by multiple independent total synthesis groups [2]. No other compound in the tetramic acid class has demonstrated this breadth of quantifiable multi-parametric anti-metastatic activity in a single assay platform.

Acinar Morphogenesis Cell Invasion Multi-Parametric Metastasis Inhibition

Mechanism of Action Differentiation: Fusarisetin A Does Not Target Actin or Microtubule Cytoskeleton (Unlike Cytochalasin D)

In a direct mechanistic comparison, fusarisetin A was shown not to affect actin polymerization or microtubule morphology in MDA-MB-231 cells, sharply contrasting with cytochalasin D, a canonical actin depolymerizer [1]. When cells were pre-treated with cytochalasin D to induce actin depolymerization, subsequent removal of cytochalasin D and addition of fusarisetin A allowed full reconstitution of actin filaments, confirming that fusarisetin A neither induces actin depolymerization nor interferes with actin re-polymerization [1]. Similarly, microtubule morphology remained intact under fusarisetin A treatment [1]. This places fusarisetin A in a mechanistically distinct category from both actin-targeting agents (cytochalasins, latrunculins) and microtubule-targeting agents (taxanes, vinca alkaloids).

Actin Dynamics Microtubule Dynamics Novel Anti-Migration Mechanism

Ex Vivo Multi-Mode Migration Inhibition in Skin Explants (Fusarisetin A vs. Equisetin)

In an ex vivo mouse skin explant assay, (+)-fusarisetin A (10 μg/mL) completely abolished keratinocyte migration (collective cell migration) and reduced fibroblast migration (mesenchymal cell migration) by approximately 80% compared to untreated controls [1]. In contrast, equisetin showed no inhibitory activity in the same ex vivo paradigm [1]. The ability to inhibit both collective and mesenchymal migration modes is significant because cancer cells can switch between these modes to evade single-mode inhibitors—a known mechanism of clinical resistance [1].

Ex Vivo Migration Assay Keratinocyte Migration Fibroblast Migration Skin Explant Model

Structure-Activity Relationship: Critical Pharmacophoric Elements Not Found in Simpler Analogs

Systematic structure-activity relationship (SAR) studies demonstrated that removal of the AB decalin system (truncated analog 12) or replacement of the E-ring serine with alternative amino acids (analogs 8a–8d) resulted in complete loss of anti-migration activity (>100 μM IC50 in scratch-wound assay) [1]. This confirms that the full pentacyclic scaffold of fusarisetin A—not simply the tetramic acid head group or decalin tail—constitutes the minimal pharmacophore [1]. Among all tested analogs, only the dihydroxylated derivative 13 (IC50 = 74.5 ± 3.2 μM) and the acetate 16 (IC50 = 85.3 ± 3.8 μM) retained measurable activity, both at approximately 10-fold weaker potency than fusarisetin A [1].

Structure-Activity Relationship Pharmacophore Mapping Tetramic Acid Derivatives

High-Impact Application Scenarios Where Fusarisetin A Provides Irreplaceable Value


Dissecting Actin/Microtubule-Independent Cell Migration Mechanisms in Triple-Negative Breast Cancer

Fusarisetin A is uniquely suited for researchers studying non-cytoskeletal mechanisms of cancer cell motility. Because it inhibits migration and invasion without affecting actin or microtubule dynamics—unlike cytochalasin D, latrunculins, taxanes, or vinca alkaloids—it enables clean dissection of alternative motility pathways [1]. The well-characterized IC50 of 7.7 μM in MDA-MB-231 Transwell assays provides a validated benchmark concentration for experimental design, and the reversibility of its effect (migration resumes upon compound washout) allows pulse-chase experimental protocols [2].

Multi-Endpoint Metastasis Screening in 3D Organotypic Culture Systems

Fusarisetin A is the only compound in the tetramic acid class with quantitatively defined IC50 values across three distinct metastasis-relevant endpoints: acinar morphogenesis (77 μM), cell migration (7.7 μM), and cell invasion (26 μM) [3]. This makes it an indispensable positive control for 3D matrigel-based phenotypic screening campaigns that aim to identify compounds disrupting multiple stages of the metastatic cascade. Its status as the first reported inhibitor of acinar morphogenesis further establishes it as the validated reference standard for this specific assay format [3].

Investigating Migratory Plasticity and Dual-Mode Migration Inhibition in Ex Vivo Models

Fusarisetin A is the only compound in its class proven to inhibit both collective cell migration (keratinocytes) and mesenchymal cell migration (fibroblasts) in ex vivo tissue explant assays [2]. This dual-mode inhibition profile is critical for studies addressing migratory plasticity—the ability of cancer cells to switch migration modes when a single pathway is blocked, a known mechanism of resistance to anti-metastatic therapies [2]. Equisetin and other tetramic acid congeners lack this ex vivo activity entirely, making fusarisetin A irreplaceable for such investigations [2].

Pharmacophore Validation and Structure-Activity Relationship Benchmarking for Tetramic Acid-Based Drug Discovery

The comprehensive SAR dataset establishing that removal of the AB decalin system or substitution of the serine E-ring yields completely inactive analogs (>100 μM) makes fusarisetin A an essential reference compound for medicinal chemistry campaigns targeting the tetramic acid pharmacophore [1]. Any new synthetic analog can be directly benchmarked against the IC50 of 7.7 μM for migration inhibition, with the knowledge that only the fully intact pentacyclic scaffold maintains activity. The availability of a scalable total synthesis (8 steps, gram-scale) further supports its use as a starting material for derivatization [2].

Quote Request

Request a Quote for fusarisetin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.